molecular formula C5H8F2O3 B14622265 Methyl 3,3-difluoro-3-methoxypropanoate CAS No. 60375-66-8

Methyl 3,3-difluoro-3-methoxypropanoate

Cat. No.: B14622265
CAS No.: 60375-66-8
M. Wt: 154.11 g/mol
InChI Key: NLDTWOLETJMFQL-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-3-methoxypropanoate (CAS 60375-66-8) is a fluorinated organic compound with the molecular formula C 5 H 8 F 2 O 3 and a molecular weight of 154.112 g/mol . It is classified as an ester and is also known as 3-methoxy-3,3-difluoropropanoic acid methyl ester . As a fluorinated building block, this compound is of significant interest in advanced chemical synthesis and materials science research. The incorporation of fluorine atoms and the difluoro(methoxy)methyl group can dramatically alter a molecule's properties, making it a valuable precursor for developing novel compounds in medicinal chemistry and materials science . Researchers utilize such fluorinated esters as key intermediates in the synthesis of more complex, high-value molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions.

Properties

CAS No.

60375-66-8

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

methyl 3,3-difluoro-3-methoxypropanoate

InChI

InChI=1S/C5H8F2O3/c1-9-4(8)3-5(6,7)10-2/h3H2,1-2H3

InChI Key

NLDTWOLETJMFQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(OC)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst : Sodium methoxide (NaOCH₃) or potassium methoxide (KOCH₃) at 5.3–14.3% w/w of methanol.
  • Temperature : 45–60°C, with slow addition of methyl acrylate over ≥10 hours to control exothermicity.
  • Molar Ratio : Methanol to methyl acrylate = 2.0–3.0:1.
  • Neutralization : Post-reaction, concentrated H₂SO₄ or H₃PO₄ is added to neutralize the catalyst, maintaining system temperature ≤35°C.

Yield : 77–88% after distillation.

Optimization Strategies

  • Water Content Control : KR101877874B1 emphasizes maintaining water levels at 100–200 ppm to suppress side reactions (e.g., hydrolysis of methyl acrylate).
  • Catalyst Recycling : Sodium methoxide can be partially recovered via centrifugation or filtration, reducing costs.

Fluorination of Methoxypropanoate Precursors

Fluorination strategies introduce difluorine groups into methoxypropanoate intermediates.

Electrophilic Fluorination

  • Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., DMF, acetonitrile).
  • Conditions : 0–25°C, 12–24 hours.
  • Substrates : Methyl 3-methoxypropanoate or its enol ether derivatives.

Yield : 60–75%, with byproducts including over-fluorinated compounds.

Metal-Catalyzed Fluorination

  • Catalysts : Tungstic acid (H₂WO₄) or silver fluoride (AgF) facilitate fluorination of α,β-unsaturated esters.
  • Example : Methyl 3-methoxyacrylate reacts with HF-pyridine in the presence of AgF at 80–90°C to yield the difluoro product.

Yield : 65–82%.

Esterification of Difluoroacetic Acid Derivatives

Direct esterification of difluoroacetic acid with methanol is a single-step route.

Acid-Catalyzed Esterification

  • Catalyst : Concentrated H₂SO₄ or H₃PO₄ (1–3% w/w).
  • Conditions : Reflux (60–100°C) with azeotropic removal of water using toluene or hexane.
  • Molar Ratio : Methanol to acid = 3:1.

Yield : 90–95% after 6–12 hours.

Solid Acid Catalysts

  • Catalysts : Tungsten oxide (WO₃) or sulfated zirconia.
  • Advantages : Recyclability, reduced corrosion.
  • Conditions : 80–90°C, 400–800 rpm stirring.

Yield : 80–85%.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages Limitations
Nucleophilic Addition NaOCH₃ 45–60°C 77–88% Scalable, low-cost reagents Long reaction time, exothermic
Electrophilic Fluorination Selectfluor® 0–25°C 60–75% High selectivity Expensive fluorinating agents
Acid-Catalyzed Esterification H₂SO₄ 60–100°C 90–95% Simple setup Corrosive catalysts, water management
Solid Acid Catalysts WO₃ 80–90°C 80–85% Recyclable, eco-friendly Moderate yields

Challenges and Innovations

  • Byproduct Formation : Over-fluorination and ester hydrolysis are common issues. KR101877874B1 mitigates this via pH-controlled neutralization.
  • Green Chemistry : Recent patents emphasize replacing H₂SO₄ with immobilized lipases or ionic liquids.
  • Microwave Assistance : PMC2817593 reports 24x faster esterification using microwave irradiation (5 minutes vs. 2 hours).

Industrial-Scale Production Insights

  • Reactor Design : CN1660767A recommends continuous stirred-tank reactors (CSTRs) with in-line distillation for methanol recovery.
  • Purification : Multi-stage distillation (at 100–120°C, 10–15 mmHg) achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-3-methoxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The ester group can be hydrolyzed to form 3,3-difluoro-3-methoxypropanoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 3,3-difluoro-3-methoxypropanoic acid derivatives.

    Hydrolysis: 3,3-difluoro-3-methoxypropanoic acid and methanol.

    Reduction: 3,3-difluoro-3-methoxypropanol.

Scientific Research Applications

Methyl 3,3-difluoro-3-methoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,3-difluoro-3-methoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorine and Methoxy Substitutions

Methyl 2,3,3-Trifluoro-3-Methoxypropanoate (CAS 758-69-0)
  • Molecular Formula : C₅H₆F₃O₃
  • Substituents : Three fluorine atoms (positions 2, 3, 3) and a methoxy group (position 3).
  • Key Differences: Additional fluorine at position 2 increases electronegativity and steric hindrance compared to the difluoro analog.
Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate (CAS 755-73-7)
  • Molecular Formula : C₅H₅F₄O₃
  • Substituents : Four fluorine atoms (positions 2, 2, 3, 3) and a methoxy group (position 3).
  • Key Differences : Higher fluorination enhances thermal and chemical stability but may elevate environmental persistence. Safety protocols emphasize consultation with a physician upon exposure .
Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate (CAS 1706452-47-2)
  • Molecular Formula : C₁₂H₁₃F₂O₄
  • Substituents : Difluoro (positions 2, 2), hydroxy (position 3), and 3-methoxyphenyl (position 3).

Functional Group Variations

Methyl 3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride (CAS 1333750-44-9)
  • Molecular Formula: C₁₀H₁₁ClF₂NO₂
  • Substituents: Amino group (position 3) and difluorophenyl ring.
  • Key Differences: The amino group enables nucleophilic reactivity, making it a candidate for peptide coupling or kinase inhibitor synthesis. The hydrochloride salt improves solubility but may complicate purification .
Methyl 4-Trifluoromethylbenzoylacetate (CAS not specified)
  • Molecular Formula : C₁₂H₁₁F₃O₄
  • Substituents : Trifluoromethylbenzoyl group attached to the acetate chain.
  • Key Differences : The aromatic trifluoromethyl group enhances lipophilicity, favoring applications in drug delivery or liquid crystal engineering .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Molecular Formula Fluorine Substituents Key Functional Groups Notes
Methyl 3,3-difluoro-3-methoxypropanoate - C₅H₇F₂O₃ 2 F (C3) Ester, Methoxy Intermediate for fluorinated APIs
Methyl 2,3,3-trifluoro-3-methoxypropanoate 758-69-0 C₅H₆F₃O₃ 3 F (C2, C3, C3) Ester, Methoxy High purity; inhalation hazard
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate 755-73-7 C₅H₅F₄O₃ 4 F (C2, C2, C3, C3) Ester, Methoxy Enhanced stability; medical consultation advised
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate 1706452-47-2 C₁₂H₁₃F₂O₄ 2 F (C2, C2) Ester, Hydroxy, Aromatic Potential bioactive scaffold
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 1333750-44-9 C₁₀H₁₁ClF₂NO₂ 2 F (aromatic) Ester, Amino, Aromatic Water-soluble salt form

Research Findings and Trends

  • Functional Group Diversity: Methoxy and ester groups dominate in solvents or intermediates, while amino or aromatic substitutions expand biological activity .
  • Safety Profiles: Compounds like Methyl 2,3,3-trifluoro-3-methoxypropanoate lack comprehensive toxicological studies, underscoring the need for rigorous handling protocols .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3,3-difluoro-3-methoxypropanoate, and how can fluorination efficiency be optimized?

Answer: Synthesis typically involves esterification and fluorination steps. A plausible route could include:

Esterification: Reacting 3,3-difluoro-3-methoxypropanoic acid with methanol under acid catalysis (e.g., H₂SO₄).

Fluorination: Introducing fluorine via agents like SF₄ or DAST (diethylaminosulfur trifluoride). Optimize fluorination by controlling reaction temperature (e.g., −78°C to 0°C) and stoichiometry to minimize side products .

Key Considerations:

  • Monitor reaction progress using TLC or GC-MS.
  • Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR: Look for methoxy singlet (~δ 3.3–3.5 ppm) and ester methyl group (~δ 3.7–3.9 ppm).
    • ¹⁹F NMR: Two distinct fluorine signals for CF₂ groups (δ −110 to −120 ppm) .
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry: Expect molecular ion [M+H]⁺ at m/z 164.

Validation: Cross-reference data with computational predictions (e.g., DFT for ¹⁹F NMR shifts) .

Q. What are the stability and storage requirements for this compound?

Answer:

  • Stability: Hydrolytically sensitive due to ester and fluorine groups. Avoid prolonged exposure to moisture or bases.
  • Storage: Keep in amber glass under inert gas (Ar/N₂) at −20°C. Use desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or spectroscopic properties of this compound?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model:
    • Electronic effects of fluorine on ester group reactivity.
    • ¹⁹F NMR chemical shifts (benchmark against experimental data) .
  • MD Simulations: Study solvation effects in polar aprotic solvents (e.g., THF, DMF).

Case Study: DFT-predicted ¹⁹F NMR shifts for analogous fluorinated esters align with experimental data within ±5 ppm .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Answer:

  • Systematic Variation: Test variables (e.g., solvent polarity, catalyst loading) to identify critical factors.
  • In Situ Monitoring: Use techniques like ReactIR or LC-MS to detect intermediates.
  • Collaborative Validation: Reproduce conflicting studies with controlled conditions (e.g., anhydrous vs. humid environments) .

Example: Discrepancies in fluorination yields may arise from trace moisture; rigorous drying of reagents/solvents can resolve this .

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

Answer:

  • Medicinal Chemistry: Serve as a fluorinated building block for protease inhibitors (e.g., mimicking transition states).
  • Materials Science: Modify polymer backbones to enhance thermal stability or hydrophobicity.

Mechanistic Insight: Fluorine’s electron-withdrawing effects stabilize intermediates in nucleophilic acyl substitutions .

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